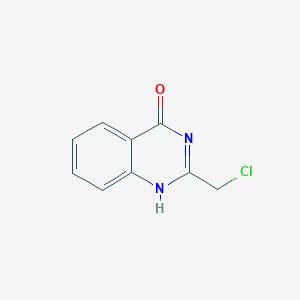

![molecular formula C13H8BrClN2 B186822 2-(4-溴苯基)-6-氯咪唑[1,2-a]吡啶 CAS No. 96464-10-7](/img/structure/B186822.png)

2-(4-溴苯基)-6-氯咪唑[1,2-a]吡啶

描述

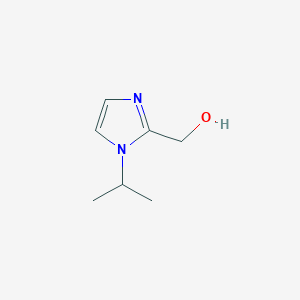

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .科学研究应用

医药应用

2-(4-溴苯基)-6-氯咪唑[1,2-a]吡啶是多种药物制备中的关键原料和中间体。 其结构框架存在于具有广泛药理活性的化合物中,包括抗菌、抗癫痫、抗糖尿病、抗原生动物、抗真菌、抗惊厥、催眠(如唑吡坦)、抗焦虑(如阿普坦)和抗HIV特性 .

农用化学品应用

该化合物也用于农用化学品的合成。 咪唑[1,2-a]吡啶部分是保护农作物免受病虫害的化学物质中不可或缺的一部分,从而支持农业生产力 .

染料工业

在染料工业中,2-(4-溴苯基)-6-氯咪唑[1,2-a]吡啶用作中间体。 它有助于合成用于对纺织品、油墨和塑料进行着色的复杂染料和颜料 .

抗结核药物

最近的研究表明咪唑[1,2-a]吡啶衍生物具有潜在的强效抗结核药物活性。 它们在减少急性结核病小鼠模型中细菌负荷方面显示出显着疗效 .

有机电子学

该化合物的衍生物正在被研究用于有机电子学,特别是作为深蓝色发射器。 供体基团对这些发射体的光物理性质的影响是正在进行的研究主题 .

抗寄生虫活性

咪唑[1,2-a]吡啶已显示出对多种感染性病原体的强效活性。 它们对各种焦虫,如巴贝虫和泰勒虫,有效,它们是引起动物疾病的寄生原生动物 .

安全和危害

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

作用机制

Target of Action

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine primarily targets specific receptors or enzymes within the cell. These targets are often proteins involved in critical cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact target can vary depending on the specific application of the compound, but it is commonly used in medicinal chemistry for its potential therapeutic effects .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target protein. This interaction can result in conformational changes in the protein structure, altering its activity. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of the biochemical reaction it catalyzes .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine can induce changes in cellular behavior, such as inhibiting cancer cell growth or reducing inflammatory responses .

Pharmacokinetics

The pharmacokinetics of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are located. Metabolism occurs primarily in the liver, where the compound is broken down into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .

Result of Action

At the molecular level, the action of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine results in the modulation of target protein activity, leading to downstream effects on cellular processes. For instance, inhibition of a key enzyme in a signaling pathway can result in reduced cell proliferation or increased apoptosis. At the cellular level, these molecular changes can lead to therapeutic outcomes such as tumor regression or decreased inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. For example, the compound may be more stable and effective at physiological pH but less stable in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

: Functionalization of imidazo[1,2-a]pyridines : Synthesis of imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridine based deep-blue emitter : Synthesis, antileishmanial, antimalarial evaluation and molecular : Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces : Selection of boron reagents for Suzuki–Miyaura coupling

属性

IUPAC Name |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHYFIXKCKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327962 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96464-10-7 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)